molecular formula C9H9F2NO B3001565 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267701-99-4

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B3001565
CAS RN: 1267701-99-4
M. Wt: 185.174
InChI Key: GNRZBWDGLUNUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is related to Tegoprazan, a medicine for treating gastroesophageal reflux disease and erosive esophagitis .


Synthesis Analysis

A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine and its (S)-enantiomer were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .


Molecular Structure Analysis

The molecular structure of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code: 1S/C9H9F2NO/c1-5-4-12-8-2-6 (10)7 (11)3-9 (8)13-5/h2-3,5,12H,4H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a powder . It has a molecular weight of 185.17 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antiviral Activity

Benzoxazine derivatives have been tested for their antiviral activity against various viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. The structure of benzoxazine allows for the synthesis of conjugates that can be used in antiviral research .

Antitubercular Activity

Indole and oxochromenyl xanthenone derivatives, which are structurally related to benzoxazines, have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Fluorescence Enhancement

Benzoxazine derivatives can be used as fluorescence enhancement-type derivatizing reagents for amino compounds. They react with aliphatic primary amino compounds to afford strong fluorescent derivatives, which are useful in analytical chemistry for detecting and quantifying amino compounds .

Synthesis of Pyrimidine Conjugates

Benzoxazines can be used to synthesize pyrimidine conjugates, which have potential biological applications. The nucleophilic substitution reactions involved in their synthesis allow for the creation of diverse molecules with potential therapeutic properties .

Development of Novel Pharmaceuticals

The structural flexibility and reactivity of benzoxazines make them suitable for developing novel pharmaceuticals. Their ability to form stable heterocyclic compounds is valuable in medicinal chemistry for creating new drugs with specific biological activities.

MDPI - Synthesis of Pyrimidine Conjugates SpringerOpen - Biological Potential of Indole Derivatives SpringerLink - Novel Fluorescence Enhancement-Type Derivatizing Reagent

Safety and Hazards

The safety information for “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRZBWDGLUNUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC(=C(C=C2O1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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